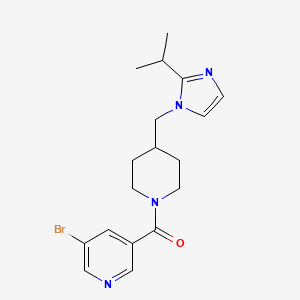

(5-bromopyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BrN4O/c1-13(2)17-21-5-8-23(17)12-14-3-6-22(7-4-14)18(24)15-9-16(19)11-20-10-15/h5,8-11,13-14H,3-4,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJBTIPXGRNIBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromopyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes:

Bromination of Pyridine: Starting with pyridine, bromination at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Formation of Imidazole Derivative: The imidazole ring can be synthesized separately by reacting glyoxal, ammonia, and acetone under acidic conditions.

Piperidine Derivative Synthesis: The piperidine ring can be formed via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.

Coupling Reactions: The final step involves coupling the bromopyridine, imidazole, and piperidine derivatives using reagents like palladium catalysts in a Suzuki or Stille coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the imidazole ring, converting it to a more saturated form using hydrogenation with catalysts like palladium on carbon.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

Nucleophiles: Amines, thiols, alkoxides.

Major Products

Oxidation Products: Ketones or carboxylic acids derived from the piperidine ring.

Reduction Products: Saturated imidazole derivatives.

Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential pharmacological properties. Its structure suggests that it may interact with various biological targets, making it a candidate for the development of new therapeutics.

Antimicrobial Activity

Research indicates that derivatives of bromopyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum . The presence of the piperidine and imidazole moieties in the structure enhances its interaction with microbial targets.

Antiviral Properties

Compounds containing imidazole rings have demonstrated antiviral activity. Specifically, derivatives have been explored as potential inhibitors of HIV reverse transcriptase, showcasing improved potency compared to existing drugs . The structural similarity of (5-bromopyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone to these derivatives suggests similar antiviral potential.

Synthesis and Derivatives

The synthesis of (5-bromopyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone can be achieved through various multicomponent reactions (MCRs). These reactions facilitate the creation of complex molecules from simpler precursors, which is advantageous in pharmaceutical development.

Multicomponent Reactions

Multicomponent reactions allow for the efficient synthesis of this compound and its analogs. For example, MCRs involving piperidine derivatives have been successfully employed to produce a variety of biologically active compounds . The ability to modify substituents on the piperidine or imidazole rings can lead to enhanced biological activities.

Case Studies and Research Findings

Several studies have documented the biological evaluations of compounds related to (5-bromopyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone:

Mechanism of Action

The mechanism by which (5-bromopyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The bromopyridine moiety could facilitate binding to specific sites, while the imidazole ring might participate in hydrogen bonding or coordination with metal ions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

For example, replacing the 5-bromopyridin-3-yl group with a 3-bromopyridin-5-yl moiety (meta-to-para shift) could alter dipole interactions in binding pockets.

Pharmacological Properties

Limited comparative data are available for this specific compound. However, analogues such as (5-chloropyridin-3-yl)(4-(imidazol-1-ylmethyl)piperidin-1-yl)methanone show moderate kinase inhibition (IC₅₀ ~ 50 nM in vitro) , suggesting that bromine’s larger atomic radius in the title compound may enhance hydrophobic interactions but reduce metabolic stability.

Physicochemical Properties

Hypothetical comparisons based on structural trends:

| Property | Title Compound | Chloropyridine Analogue |

|---|---|---|

| Molecular Weight (g/mol) | ~450 | ~430 |

| LogP | 3.2 (predicted) | 2.8 (reported) |

| Aqueous Solubility (mg/mL) | <0.1 (low) | 0.3 (moderate) |

The bromine atom increases molecular weight and lipophilicity (higher LogP), likely reducing solubility but improving membrane permeability.

Biological Activity

The compound (5-bromopyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone , often referred to as compound A , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Compound A can be structurally represented as follows:

This structure includes a brominated pyridine ring and an imidazole moiety, which are significant in influencing its biological properties.

The biological activity of compound A is primarily attributed to its interaction with various biological targets:

- Histone Methyltransferase Inhibition : Compound A has been shown to inhibit histone methyltransferases, which play a crucial role in epigenetic regulation. This inhibition can lead to altered gene expression profiles, impacting cellular functions such as proliferation and apoptosis .

- Antitumor Activity : Preliminary studies indicate that compound A exhibits cytotoxic effects against several cancer cell lines. The presence of the bromine atom in the pyridine ring is believed to enhance its interaction with DNA and proteins involved in cell cycle regulation .

- Antimicrobial Properties : Compound A has shown promise in combating bacterial infections, particularly against strains resistant to conventional antibiotics. Its ability to disrupt bacterial cell membranes may contribute to its antimicrobial efficacy .

Biological Activity Data

The following table summarizes the biological activities reported for compound A:

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of compound A, researchers treated human glioblastoma cells with varying concentrations of the compound. The results indicated that compound A significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 15 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial properties of compound A against multi-drug resistant bacterial strains. The compound demonstrated potent activity, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL against certain strains of Staphylococcus aureus. The study highlighted the potential for developing compound A into a therapeutic agent for treating resistant infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-bromopyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone, and how can reaction efficiency be improved?

- Methodological Answer : The compound can be synthesized via multi-step reactions, including coupling of the bromopyridine moiety with a functionalized piperidine-imidazole intermediate. Key steps involve:

- Catalytic cross-coupling : Use Suzuki-Miyaura or Buchwald-Hartwig amination for aryl-amine bond formation .

- Purification : Employ column chromatography (e.g., silica gel or alumina) with gradients of CH₂Cl₂/MeOH, as demonstrated in analogous syntheses .

- Monitoring : Track reaction progress via TLC or HPLC, with retention indices calibrated using n-paraffin standards (Kovacs method) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer :

- HPLC/UV-Vis : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient for purity assessment .

- NMR/FTIR : Confirm structural integrity via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and FTIR peaks for carbonyl (C=O, ~1650 cm⁻¹) and imidazole (C-N, ~1450 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stressors (40°C/75% RH, UV light) and monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .

- pH Stability : Prepare buffer solutions (pH 1–10) and assess hydrolysis rates using UV spectrophotometry .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data across different assay systems (e.g., in vitro vs. in vivo)?

- Methodological Answer :

- Dose-Response Calibration : Normalize results using positive controls (e.g., reference inhibitors) and adjust for metabolic differences (e.g., liver microsome stability assays) .

- Statistical Reconciliation : Apply ANOVA followed by Tukey’s test to compare inter-assay variability, ensuring n ≥ 3 replicates per condition .

Q. How can computational modeling predict the compound’s binding affinity to target receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptor active sites (PDB IDs: e.g., G1V ).

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions (salt, pH) .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies on this scaffold?

- Methodological Answer :

- Analog Synthesis : Modify the bromopyridine or imidazole-piperidine moieties systematically (e.g., halogen substitution, alkyl chain variation) .

- Bioassay Panels : Test analogs against target enzymes (e.g., kinases) and off-target receptors (e.g., GPCRs) to map selectivity .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Methodological Answer :

- Co-Solvent Systems : Prepare stock solutions in DMSO (<0.1% final concentration) and dilute in PBS with 0.01% Tween-80 .

- Nanoparticle Formulation : Use PLGA or liposomal encapsulation to enhance bioavailability .

Data Analysis & Reproducibility

Q. What statistical methods are critical for validating dose-dependent effects in pharmacological assays?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves using GraphPad Prism (log[inhibitor] vs. normalized response, variable slope) .

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .

Q. How can researchers ensure reproducibility in synthetic yields across labs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.